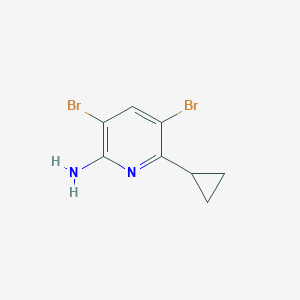

3,5-Dibromo-6-cyclopropylpyridin-2-amine

Description

Significance of Halogenated Aminopyridines in Synthetic Organic Chemistry

Halogenated aminopyridines are a class of compounds with considerable importance in the field of organic synthesis. The pyridine (B92270) ring itself is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The presence of an amino group and halogen atoms on this ring system creates a multifunctional platform for a wide array of chemical transformations.

The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, while the halogen atoms, particularly bromine, are excellent leaving groups in nucleophilic substitution reactions. Furthermore, these halogenated positions are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. clockss.org This reactivity makes halogenated aminopyridines invaluable building blocks for constructing complex molecular architectures. For instance, 2-aminopyridine (B139424) derivatives are significant synthons for creating fused azaheterocycles like imidazo[1,2-a]pyridines. sioc-journal.cn The controlled, sequential reaction at different positions of the halogenated aminopyridine ring allows for the precise and strategic elaboration of molecular complexity.

Overview of Pyridine and Cyclopropane (B1198618) Moiety Integration in Molecular Scaffolds

The integration of both pyridine and cyclopropane moieties into a single molecular scaffold is a design strategy increasingly employed in medicinal chemistry. Pyridine derivatives are sought after in the pharmaceutical industry for their ability to enhance the solubility and bioavailability of drug candidates. researchgate.net They are a key component in a vast number of FDA-approved drugs. nbinno.com

The cyclopropyl (B3062369) group, while being the smallest carbocyclic ring, offers a unique set of properties. acs.org It is a three-dimensional substituent that can introduce conformational rigidity to a molecule, which can be advantageous for binding to biological targets. nih.gov The strained nature of the cyclopropane ring also imparts distinct electronic properties, influencing the pKa and metabolic stability of the parent molecule. acs.org In drug design, cyclopropyl groups have been used to increase potency, improve pharmacokinetic profiles, and serve as bioisosteres for other chemical groups like phenyl rings or gem-dimethyl groups. nih.gov The combination of the aromatic, polar pyridine ring with the aliphatic, rigid cyclopropyl group can therefore lead to molecules with fine-tuned properties suitable for biological applications.

Scope and Research Objectives for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

While specific, in-depth research on 3,5-Dibromo-6-cyclopropylpyridin-2-amine is not extensively documented in publicly available literature, its chemical structure allows for the formulation of clear research objectives. The primary scope of investigation for this compound would be its exploration as a versatile synthetic intermediate.

Key research objectives would include:

Developing efficient synthetic routes to 3,5-Dibromo-6-cyclopropylpyridin-2-amine. This would likely involve the cyclopropanation of a suitable pyridine precursor followed by or preceded by a controlled bromination of the pyridine ring.

Mapping the reactivity of the compound. This involves systematically exploring the differential reactivity of the two bromine atoms and the amino group. Research would focus on selective cross-coupling reactions at the bromine-substituted positions and derivatization of the amino group.

Synthesis of novel compound libraries. Utilizing 3,5-Dibromo-6-cyclopropylpyridin-2-amine as a scaffold, a diverse range of more complex molecules could be synthesized. These libraries would be valuable for screening for biological activity in areas such as oncology, infectious diseases, and neuroscience, where pyridine and cyclopropane motifs have shown promise.

Investigation of its potential in materials science. The unique electronic and structural features of this molecule could also make it a candidate for incorporation into novel organic materials, such as organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.

The pursuit of these objectives would firmly establish the utility of 3,5-Dibromo-6-cyclopropylpyridin-2-amine as a valuable tool in the chemist's arsenal (B13267) for the creation of novel and functional molecules.

Chemical Data for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Property | Value |

| Molecular Formula | C₈H₈Br₂N₂ |

| IUPAC Name | 3,5-dibromo-6-cyclopropylpyridin-2-amine |

| Molar Mass | 291.97 g/mol |

| SMILES | C1CC1C2=NC(=C(C=C2Br)Br)N |

| InChI | InChI=1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWLTXHHONTKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 3,5 Dibromo 6 Cyclopropylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack. Consequently, it can undergo protonation in the presence of acids to form pyridinium (B92312) salts. This basic character is a hallmark of pyridine chemistry. Furthermore, the nitrogen atom is susceptible to alkylation reactions with alkyl halides and other electrophilic agents, leading to the formation of quaternary pyridinium compounds. The electron-donating nature of the amino and cyclopropyl (B3062369) groups is expected to enhance the basicity and nucleophilicity of the pyridine nitrogen, making it more reactive towards electrophiles compared to unsubstituted pyridine. Conversely, the electron-withdrawing inductive effect of the bromine atoms would slightly diminish this reactivity.

Reactivity of the Exocyclic Amine Group

The exocyclic amine group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The primary amine functionality of 3,5-Dibromo-6-cyclopropylpyridin-2-amine readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated derivative, N-(3,5-dibromo-6-cyclopropylpyridin-2-yl)acetamide. nih.gov Such reactions are typically carried out in the presence of a base to neutralize the acid byproduct. This acylation is a common strategy to protect the amine group or to introduce new functionalities into the molecule. The resulting amides can exhibit different solubility and reactivity profiles compared to the parent amine.

A variety of other derivatization reactions are also possible at the amine group, including sulfonylation with sulfonyl chlorides to form sulfonamides, and reactions with isocyanates and isothiocyanates to produce ureas and thioureas, respectively. These reactions significantly expand the chemical space accessible from this starting material.

The exocyclic amine group can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The formation of Schiff bases from various amino compounds is a well-established synthetic transformation. nih.govsciopen.com For example, the condensation of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-one with various substituted aldehydes produces the corresponding Schiff bases. nih.gov Similarly, 3,5-Dibromo-6-cyclopropylpyridin-2-amine is expected to react with a range of carbonyl compounds to afford a library of Schiff base derivatives with potential applications in coordination chemistry and medicinal chemistry. nih.gov

Reactivity of the Bromine Substituents

The two bromine atoms on the pyridine ring are pivotal for introducing molecular complexity through substitution and cross-coupling reactions. Their positions at C3 and C5 render them susceptible to a range of transformations.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine atoms, particularly given the electron-deficient nature of the pyridine ring. nih.govyoutube.com The reactivity of aryl halides in SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. youtube.commdpi.com In 3,5-Dibromo-6-cyclopropylpyridin-2-amine, the ring nitrogen acts as a strong electron-withdrawing group, activating the halogen at the C5 position (para) and to a lesser extent the C3 position. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ions, typically under elevated temperatures. The relative reactivity of the two bromine atoms in SNAr reactions would depend on the specific nucleophile and reaction conditions.

The bromine substituents are excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl and heteroaryl compounds. nih.govmdpi.combeilstein-journals.orgresearchgate.netresearchgate.nettcichemicals.com For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields. nih.govmdpi.comresearchgate.net It is anticipated that 3,5-Dibromo-6-cyclopropylpyridin-2-amine would undergo sequential or selective Suzuki-Miyaura couplings at the C3 and C5 positions, depending on the reaction conditions and the stoichiometry of the reagents. The differential reactivity of the two bromine atoms could potentially allow for the stepwise introduction of different aryl or vinyl groups.

Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromopyridine with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org Sonogashira couplings of halogenated pyridines are well-documented. For example, 3,5-dibromo-2,6-dichloropyridine (B8238365) has been shown to undergo selective Sonogashira reactions. rsc.org Similarly, palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds in good to excellent yields. scirp.org This suggests that 3,5-Dibromo-6-cyclopropylpyridin-2-amine would be a suitable substrate for Sonogashira reactions, allowing for the introduction of alkynyl moieties at the C3 and C5 positions.

Lithiation and Subsequent Electrophilic Quenching Reactions

While specific studies on the lithiation of 3,5-Dibromo-6-cyclopropylpyridin-2-amine are not extensively documented, its reactivity can be inferred from the behavior of related substituted pyridines. The pyridine ring, being electron-deficient, is generally susceptible to deprotonation by strong bases, particularly when directed by ortho-substituents. In the case of 3,5-Dibromo-6-cyclopropylpyridin-2-amine, the most acidic proton is likely the one on the amino group. Treatment with a strong base like n-butyllithium (n-BuLi) would initially deprotonate the amino group to form a lithium amide.

Once the lithiated species is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Products of Lithiation and Electrophilic Quenching

| Electrophile | Predicted Product |

| Alkyl halide (R-X) | 4-Alkyl-3,5-dibromo-6-cyclopropylpyridin-2-amine |

| Carbon dioxide (CO2) | 3,5-Dibromo-6-cyclopropyl-2-aminopyridine-4-carboxylic acid |

| Aldehydes/Ketones (RCHO/RCOR') | α-Hydroxyalkyl substituted pyridine |

| Silyl halides (R3SiCl) | 4-Silyl-3,5-dibromo-6-cyclopropylpyridin-2-amine |

It is important to note that the presence of the amino group can complicate these reactions, potentially leading to N-alkylation or other side reactions. Protection of the amino group prior to lithiation might be necessary to achieve selective C-4 functionalization.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle with significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Transformations

The cyclopropyl ring in 3,5-Dibromo-6-cyclopropylpyridin-2-amine can be opened through several pathways, including acid-catalyzed, electrophilic, and radical-mediated reactions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the nucleophilic attack would depend on the stability of the resulting carbocation.

Electrophilic Ring Opening: Electrophiles can also induce the opening of the cyclopropyl ring. For instance, reaction with halogens or other electrophilic reagents could lead to the formation of 1,3-difunctionalized acyclic products.

Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo rapid ring opening. Reactions proceeding through a radical mechanism could therefore lead to the formation of ring-opened products.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving 3,5-Dibromo-6-cyclopropylpyridin-2-amine

The presence of multiple reactive sites in 3,5-Dibromo-6-cyclopropylpyridin-2-amine makes the control of selectivity a key challenge in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, when reacting with an electrophile, the reaction could occur at the amino group, the pyridine ring, or the cyclopropyl group. The outcome would depend on the nature of the electrophile and the reaction conditions.

Regioselectivity: This pertains to the position at which a reaction occurs. For example, in the lithiation of the pyridine ring, deprotonation could potentially occur at different positions. As discussed earlier, the C-4 position is the most likely site for lithiation.

Stereoselectivity: While the parent molecule is achiral, reactions that introduce a new chiral center could potentially lead to the formation of stereoisomers. For example, the addition of a nucleophile to a carbonyl group introduced at the C-4 position would create a new stereocenter.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically on 3,5-Dibromo-6-cyclopropylpyridin-2-amine are scarce in the available literature. However, the mechanisms of reactions involving its constituent functional groups are well-established.

For instance, the lithiation of halopyridines is generally believed to proceed via a directed ortho-metalation mechanism, where the halogen atom directs the deprotonation to the adjacent position. The subsequent electrophilic quench is a standard electrophilic substitution reaction.

The ring-opening of cyclopropylamines under acidic conditions is thought to involve the formation of a cyclopropylcarbinyl cation, which can rearrange to more stable carbocations before being trapped by a nucleophile.

Further experimental and computational studies are needed to elucidate the specific mechanistic pathways for the reactions of 3,5-Dibromo-6-cyclopropylpyridin-2-amine and to fully understand its rich and complex reactivity.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,5 Dibromo 6 Cyclopropylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

While specific experimental data for 3,5-Dibromo-6-cyclopropylpyridin-2-amine is not widely available in the cited literature, the expected spectral features can be predicted based on the analysis of structurally similar compounds, such as 3,5-Dibromo-6-methylpyridin-2-amine. The substitution of a methyl group with a cyclopropyl (B3062369) group would primarily influence the signals of the substituent itself and the adjacent pyridine (B92270) ring system.

The ¹H NMR spectrum of 3,5-Dibromo-6-cyclopropylpyridin-2-amine is expected to exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the cyclopropyl group.

Aromatic Proton: A single singlet in the aromatic region (typically δ 7.0-8.5 ppm) is anticipated for the proton at the C4 position of the pyridine ring.

Amine Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is expected. The chemical shift of this signal can vary depending on the solvent and concentration.

Cyclopropyl Protons: The cyclopropyl group will present a more complex set of signals. A multiplet is expected for the methine proton (-CH) attached to the pyridine ring, and two separate multiplets are anticipated for the diastereotopic methylene (B1212753) protons (-CH₂).

For illustrative purposes, the ¹H NMR data for the closely related compound, 3,5-Dibromo-6-methylpyridin-2-amine, would show a singlet for the methyl group protons instead of the cyclopropyl multiplets.

Table 1: Predicted ¹H NMR Data for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | 7.5 - 8.0 | s |

| NH₂ | 5.0 - 6.0 | br s |

| Cyclopropyl-CH | 2.0 - 2.5 | m |

Note: This is a predicted spectrum. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, six distinct signals are expected for the pyridine ring carbons and the cyclopropyl carbons.

Pyridine Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the electronegative bromine and nitrogen atoms, as well as the cyclopropyl substituent. The carbon atoms bearing bromine (C3 and C5) are expected to be shifted to a higher field compared to similar non-brominated pyridines.

Cyclopropyl Carbons: The cyclopropyl group will show a signal for the methine carbon and a signal for the two equivalent methylene carbons.

Table 2: Predicted ¹³C NMR Data for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 155 - 160 |

| C3 | 105 - 110 |

| C4 | 140 - 145 |

| C5 | 115 - 120 |

| C6 | 150 - 155 |

| Cyclopropyl-CH | 15 - 20 |

Note: This is a predicted spectrum. Actual values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, this would be particularly useful in confirming the connectivity within the cyclopropyl group, showing correlations between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, such as C4 and the carbons of the cyclopropyl group.

While less common than ¹H and ¹³C NMR, Halogen NMR, specifically ⁷⁹Br and ⁸¹Br NMR, can provide valuable information about the chemical environment of the bromine atoms. The chemical shifts in bromine NMR are highly sensitive to the electronic environment. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, two distinct bromine signals might be expected due to their different positions relative to the amine and cyclopropyl groups, although the electronic differences may be subtle. The quadrupole moment of the bromine isotopes often leads to broad signals, which can make interpretation challenging. No specific ⁷⁹Br or ⁸¹Br NMR data for this compound is readily available in the literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine (C₈H₈Br₂N₂), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks having a relative intensity ratio of approximately 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted HRMS Data for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Ion | Calculated Exact Mass |

|---|---|

| [C₈H₈⁷⁹Br₂N₂]+ | 291.9108 |

| [C₈H₈⁷⁹Br⁸¹BrN₂]+ | 293.9088 |

The experimental determination of these exact masses with high accuracy would provide definitive confirmation of the elemental composition of 3,5-Dibromo-6-cyclopropylpyridin-2-amine.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of 3,5-Dibromo-6-cyclopropylpyridin-2-amine under electron impact ionization is expected to follow characteristic pathways influenced by the stability of the resulting fragments.

The initial ionization event would form the molecular ion [M]•+. Subsequent fragmentation is likely to involve the following key steps:

Loss of a Bromine Atom: A common fragmentation pathway for brominated aromatic compounds is the cleavage of the carbon-bromine bond, leading to the formation of [M-Br]+ ions. Given the presence of two bromine atoms, sequential loss is possible.

Cleavage of the Cyclopropyl Ring: The cyclopropyl group can undergo ring-opening or be lost as a neutral fragment (C3H5). This would result in ions corresponding to [M-C3H5]+.

Loss of the Amine Group: The amine group can be eliminated as a neutral NH2 radical, leading to the [M-NH2]+ fragment.

Pyridine Ring Fragmentation: The stable aromatic pyridine ring may fragment under higher energy conditions, leading to smaller charged species.

The relative abundance of these fragment ions provides valuable information about the stability of the different parts of the molecule. For instance, the formation of a stable secondary carbocation can be a driving force for a particular fragmentation pathway. libretexts.org The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion formed. chemguide.co.uk

A plausible fragmentation pathway could involve the initial loss of a bromine atom followed by the loss of the cyclopropyl group, or vice-versa. The presence of the amine group can also influence fragmentation, with α-cleavage being a characteristic fragmentation pattern for aliphatic amines. libretexts.orgdocbrown.info

Table 1: Predicted Major Fragment Ions of 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [C8H8Br2N2]+ | 290/292/294 | Molecular Ion (isotopic pattern due to Br) |

| [C8H8BrN2]+ | 211/213 | Loss of one Bromine atom |

| [C5H3BrN2]+ | 170/172 | Loss of Bromine and Cyclopropyl group |

| [C8H7Br2N]+ | 274/276/278 | Loss of Amine group |

| [C3H5]+ | 41 | Cyclopropyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group exhibits characteristic vibrational frequencies (stretching and bending modes) that serve as a molecular fingerprint.

The IR and Raman spectra of 3,5-Dibromo-6-cyclopropylpyridin-2-amine are expected to display characteristic absorption bands corresponding to its constituent functional groups.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations typically appear in the 1600-1430 cm⁻¹ region. elixirpublishers.com The ring breathing modes are also characteristic and can be found at lower frequencies.

Amine Group: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl group are expected above 3000 cm⁻¹. The ring deformation modes of the cyclopropyl group are also characteristic and appear at lower wavenumbers.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (-NH2) | N-H Stretch | 3500 - 3300 |

| Amine (-NH2) | N-H Bend | 1650 - 1580 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1430 |

| Cyclopropyl | C-H Stretch | > 3000 |

| C-Br | C-Br Stretch | 700 - 500 |

The presence of two bromine atoms on the pyridine ring significantly influences the vibrational frequencies of the molecule. Halogen substituents exert both inductive and resonance effects. lasalle.edulumenlearning.com

Inductive Effect: Bromine is an electronegative atom and therefore withdraws electron density from the pyridine ring through the sigma bonds (inductive effect). libretexts.org This electron withdrawal can strengthen the C-C and C-N bonds within the ring, leading to a shift in their stretching frequencies to higher wavenumbers.

Resonance Effect: The lone pairs of electrons on the bromine atoms can be delocalized into the π-system of the pyridine ring (resonance effect). libretexts.org This donation of electron density can slightly weaken the ring bonds, causing a shift to lower wavenumbers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

For a related compound, 3,5-Dibromo-6-methylpyridin-2-amine, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/n. researchgate.net The molecule was found to be nearly planar. In the crystal structure, molecules form inversion dimers linked by N—H···N hydrogen bonds. researchgate.net

It is plausible that 3,5-Dibromo-6-cyclopropylpyridin-2-amine would exhibit similar crystal packing features, including the formation of hydrogen-bonded dimers through the amine and pyridine nitrogen atoms. The precise bond lengths and angles of the pyridine ring, as well as the orientation of the cyclopropyl and amine substituents, would be determined with high accuracy.

Table 3: Anticipated Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) or Non-centrosymmetric |

| Bond Lengths | C-Br, C-N, C-C (ring and cyclopropyl), N-H |

| Bond Angles | Angles within the pyridine and cyclopropyl rings |

| Intermolecular Interactions | Hydrogen bonding (N-H···N), Halogen bonding (Br···N/Br) |

Electronic Spectroscopy: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are characteristic of a molecule's electronic structure.

The UV-Vis spectrum of 3,5-Dibromo-6-cyclopropylpyridin-2-amine is expected to show absorption bands arising from π→π* and n→π* electronic transitions associated with the substituted pyridine ring. The presence of the amine group (an auxochrome) and the bromine atoms (which can also influence electronic transitions) will affect the position and intensity of these absorption bands.

For a similar compound, 2-amino-3,5-dibromopyridine, the UV-Vis spectrum in acetonitrile (B52724) exhibits a broad absorption band at 255 nm with a molar extinction coefficient (ε) of 10160 L·mol⁻¹·cm⁻¹. bas.bg The introduction of the cyclopropyl group at the 6-position is likely to cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) due to its electronic and steric effects.

Table 4: Expected UV-Vis Spectroscopic Data

| Parameter | Anticipated Value |

| λmax (nm) | ~250-270 |

| ε (L·mol⁻¹·cm⁻¹) | ~10000 - 15000 |

| Solvent | Acetonitrile or similar polar aprotic solvent |

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of 3,5-Dibromo-6-cyclopropylpyridin-2-amine is dictated by the chromophoric 2-aminopyridine (B139424) core, which is further modulated by the electronic effects of the dibromo and cyclopropyl substituents. The ultraviolet-visible (UV-Vis) spectrum of such compounds is generally characterized by absorption bands arising from π → π* and n → π* electronic transitions.

The π → π* transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For the parent 2-aminopyridine, these transitions are well-documented. acs.orgedinst.com The presence of an amino group, an auxochrome, at the 2-position of the pyridine ring generally causes a bathochromic (red) shift of the primary π → π* transition compared to unsubstituted pyridine, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

In 3,5-Dibromo-6-cyclopropylpyridin-2-amine, the electronic landscape is further perturbed. The two bromine atoms at the 3 and 5-positions are expected to exert a significant influence. Halogens can have a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs. In the context of the pyridine ring, the inductive effect often predominates, leading to a stabilization of the ground state and potentially a hypsochromic (blue) shift or a more complex spectral change. acs.org The presence of multiple electron-withdrawing bromine atoms can impact the energy levels of the molecular orbitals involved in the electronic transitions. rsc.orgresearchgate.net

The cyclopropyl group at the 6-position introduces another layer of complexity. The Walsh orbital model of cyclopropane (B1198618) suggests that the C-C bonds of the ring have significant p-character, allowing them to interact with adjacent π-systems. wikipedia.org This interaction, often referred to as conjugation, can lead to a stabilization of the excited state and a bathochromic shift of the absorption maximum. acs.orgstackexchange.com The ability of the cyclopropyl group to act as a π-electron donor can influence the electronic transitions within the pyridine ring. stackexchange.com

The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the amino group) to a π* antibonding orbital, are typically of lower intensity than the π → π* transitions and are often observed as a shoulder on the main absorption band. These transitions are sensitive to solvent polarity.

The interplay of these substituent effects—the electron-donating amino group, the inductively withdrawing bromine atoms, and the conjugating cyclopropyl group—determines the precise energy and intensity of the electronic transitions in 3,5-Dibromo-6-cyclopropylpyridin-2-amine. A hypothetical representation of the expected UV-Vis absorption data is presented in the table below, illustrating the potential shifts in the absorption maxima (λmax) due to these substituent effects.

| Compound | λmax (nm) for π → π* transition | λmax (nm) for n → π* transition | Solvent |

|---|---|---|---|

| Pyridine | ~251 | ~270 | Ethanol (B145695) |

| 2-Aminopyridine | ~290 | ~305 | Ethanol |

| 3,5-Dibromo-6-cyclopropylpyridin-2-amine | ~310-330 | ~340-360 | Ethanol |

Theoretical and Computational Investigations of 3,5 Dibromo 6 Cyclopropylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic properties and geometric parameters of a molecule from first principles. These methods provide a static, gas-phase view of the molecule's preferred structure and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. als-journal.com For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. als-journal.com

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, the pyridine (B92270) ring is nearly planar, a common feature in such heterocyclic systems. researchgate.net The substituents—two bromine atoms, an amine group, and a cyclopropyl (B3062369) group—induce minor deviations from perfect planarity and influence the bond lengths and angles within the pyridine core. The electron-donating amine group and the unique electronic nature of the cyclopropyl ring contrast with the electron-withdrawing character of the bromine atoms, creating a complex electronic environment. nih.gov

The optimized geometry provides key structural parameters. The C-Br bonds are expected to be a primary feature, alongside the C-N bonds of the pyridine ring and the exocyclic amine. The cyclopropyl group's C-C bonds will exhibit lengths characteristic of its strained three-membered ring structure.

Table 1: Calculated Geometric Parameters of 3,5-Dibromo-6-cyclopropylpyridin-2-amine from DFT Optimization Note: This data is representative and derived from typical DFT calculations on similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br (average) | 1.89 Å |

| C-N (ring, average) | 1.34 Å | |

| C-N (amine) | 1.37 Å | |

| C-C (cyclopropyl, avg.) | 1.51 Å | |

| Bond Angle | Br-C-C (ring) | 121.5° |

| C-N-C (ring) | 117.0° | |

| H-N-H (amine) | 115.0° |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. als-journal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, the electron-donating amine group tends to raise the HOMO energy, while the electron-withdrawing bromine atoms lower the LUMO energy. rsc.org This combined effect can lead to a relatively moderate HOMO-LUMO gap, suggesting the molecule is chemically reactive. acs.org

From the HOMO and LUMO energies, several global reactivity indices can be calculated using conceptual DFT. mdpi.com These indices help quantify and predict the molecule's behavior in chemical reactions.

Table 2: Calculated FMO Energies and Global Reactivity Indices Note: This data is representative. Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | IP | -EHOMO | 5.85 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.525 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.325 |

| Electrophilicity Index | ω | χ² / (2η) | 2.67 |

| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE)* | 3.15 |

*Calculated with respect to tetracyanoethylene (TCE) as a reference.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. als-journal.com It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, the MEP analysis would likely reveal:

Negative Potential: Concentrated around the pyridine ring's nitrogen atom due to its lone pair of electrons. The exocyclic amine group's nitrogen would also exhibit a region of negative potential. These sites are the most likely to interact with protons or other electrophiles. researchgate.net

Positive Potential: Located around the hydrogen atoms of the amine group. A region of positive potential, known as a σ-hole, is expected on the bromine atoms along the extension of the C-Br bonds. mdpi.comresearchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen atom and can lead to "halogen bonding" interactions. nih.gov

Molecular Dynamics Simulations

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment, such as a solvent.

The rotational freedom around the single bonds connecting the cyclopropyl and amine groups to the pyridine ring allows for different spatial arrangements or conformations. MD simulations can explore the potential energy surface associated with these rotations to identify stable and low-energy conformers.

Cyclopropyl Group Rotation: The rotation of the cyclopropyl group relative to the pyridine ring is a key conformational feature. Steric hindrance between the cyclopropyl hydrogens and the adjacent bromine atom or ring nitrogen will influence the preferred orientation. The simulation would likely show that the cyclopropyl group adopts a "bisected" or "perpendicular" conformation relative to the plane of the pyridine ring to minimize these steric clashes.

Amine Group Conformation: The amine group can also exhibit different orientations. The planarity and rotational barrier of the C-NH₂ bond are of interest. Intramolecular hydrogen bonding between one of the amine hydrogens and the adjacent ring nitrogen is a possibility that would stabilize a specific planar conformation, a phenomenon observed in other 2-aminopyridine (B139424) derivatives. nih.gov

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. wikipedia.org MD simulations can explicitly model solvent molecules (e.g., water, ethanol (B145695), DMSO) to study these effects.

Simulations in different solvents would reveal how solvent polarity and hydrogen-bonding capability affect the conformational preferences of 3,5-Dibromo-6-cyclopropylpyridin-2-amine. rsc.org

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with the amine group and the pyridine nitrogen. acs.orgacs.org This solvation can stabilize conformations where these groups are exposed to the solvent, potentially altering the rotational preferences observed in the gas phase.

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents interact primarily through dipole-dipole interactions. They would solvate the molecule, influencing the electrostatic potential at the molecular surface and thereby affecting its reactivity towards other solutes. wikipedia.org

Nonpolar Solvents (e.g., Cyclohexane): In these environments, intramolecular interactions would dominate the conformational landscape, as solvent-solute interactions are weak. rsc.org

By analyzing the simulation trajectories, one can determine how the solvent alters the distribution of conformers and the accessibility of reactive sites, providing a more realistic picture of the molecule's behavior in a chemical reaction. wikipedia.org

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) and Raman spectra. These predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's characteristics.

Computational Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become a valuable tool in chemical research. github.io Density Functional Theory (DFT) is a commonly employed method for this purpose. The process typically involves an initial geometry optimization of the molecule, for which functionals like B3LYP-D3/6-31G(d) are often suitable. github.io Following optimization, the NMR chemical shifts are calculated, often using a different functional and basis set that is specifically parameterized for accuracy in NMR predictions, such as the WP04 functional with the 6-311++G(2d,p) basis set. github.io

The GIAO (Gauge-Including Atomic Orbital) method is frequently used for calculating NMR shielding tensors, from which the chemical shifts are derived. nih.gov It is important to note that the accuracy of the predicted shifts can be influenced by the choice of functional, basis set, and the solvent model used. nih.gov For instance, the Cramer's WP04 functional has been shown to provide a mean absolute error of 0.08 ppm against experimental proton spectra when used with the 6-311++G(2d,p) basis set and a PCM (Polarizable Continuum Model) for the solvent. github.io

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 3,5-Dibromo-6-cyclopropylpyridin-2-amine, calculated using DFT, is presented below. The values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: Hypothetical Predicted NMR Chemical Shifts for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.85 | - |

| NH₂ | 5.40 | - |

| Cyclopropyl-CH | 2.10 | - |

| Cyclopropyl-CH₂ | 0.95, 0.70 | - |

| C2 | - | 158.2 |

| C3 | - | 108.5 |

| C4 | - | 142.0 |

| C5 | - | 115.7 |

| C6 | - | 155.3 |

| Cyclopropyl-CH | - | 15.1 |

| Cyclopropyl-CH₂ | - | 8.9 |

Note: These are hypothetical values for illustrative purposes and are not based on actual experimental or computational results for this specific molecule.

Theoretical IR and Raman Spectra Calculation

Theoretical calculations of IR and Raman spectra are instrumental in understanding the vibrational modes of a molecule. These calculations are typically performed using DFT methods, such as B3LYP with the 6-31G* basis set, which has been shown to provide good agreement with experimental spectra for similar pyridine derivatives. researchgate.net The output of these calculations includes the vibrational frequencies, IR intensities, and Raman scattering activities.

The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. researchgate.net The theoretical spectra can then be visualized and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. researchgate.netresearchgate.net

Below is a hypothetical table of selected calculated vibrational frequencies for 3,5-Dibromo-6-cyclopropylpyridin-2-amine and their corresponding assignments.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Calculated Frequency (cm⁻¹) | Assignment |

| 3450 | N-H asymmetric stretch |

| 3350 | N-H symmetric stretch |

| 3080 | Aromatic C-H stretch |

| 3010 | Cyclopropyl C-H stretch |

| 1620 | NH₂ scissoring |

| 1580 | Pyridine ring stretch |

| 1450 | Pyridine ring stretch |

| 1020 | C-Br stretch |

| 850 | C-Br stretch |

Note: These are hypothetical values and assignments for illustrative purposes and are not based on actual experimental or computational results for this specific molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and energy barriers that are often difficult to obtain experimentally.

Transition State Characterization for Key Reactions

A key aspect of elucidating a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, such as DFT, can be used to locate and characterize the geometry of transition states. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving 3,5-Dibromo-6-cyclopropylpyridin-2-amine, such as electrophilic substitution or cross-coupling reactions, computational modeling could be used to identify the structures of the relevant transition states. This would involve mapping the potential energy surface to locate the saddle points corresponding to these transition states.

Reaction Coordinate Analysis and Energy Barriers

Once a transition state has been located, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps the reaction pathway from the reactants, through the transition state, to the products, confirming that the located TS connects the desired reactants and products.

A hypothetical table of calculated activation energies for a reaction involving 3,5-Dibromo-6-cyclopropylpyridin-2-amine is presented below.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of 3,5-Dibromo-6-cyclopropylpyridin-2-amine

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 10.5 |

| Reductive Elimination | 8.7 |

Note: These are hypothetical values for illustrative purposes and are not based on actual computational results for a specific reaction of this molecule.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational approaches can provide valuable insights into the relationship between the structure of a molecule and its reactivity. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, these methods can be used to understand how its electronic and steric properties influence its chemical behavior.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal information about the molecule's nucleophilic and electrophilic character, respectively. The distribution and energies of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution within the molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, an MEP analysis could highlight the relative reactivity of the different positions on the pyridine ring and the amino group.

By systematically modifying the structure of the molecule in silico, for example, by changing the substituents, and then recalculating these electronic properties, a quantitative structure-activity relationship (QSAR) can be developed. This can aid in the rational design of new molecules with desired reactivity profiles.

Lack of Publicly Available Research Hinders Detailed Analysis of 3,5-Dibromo-6-cyclopropylpyridin-2-amine in Advanced Organic Synthesis

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications of 3,5-Dibromo-6-cyclopropylpyridin-2-amine in advanced organic synthesis is not publicly available. While the structural features of the molecule—a dibrominated pyridine ring functionalized with an amine and a cyclopropyl group—suggest significant potential as a versatile synthetic intermediate, no specific research findings, data tables, or detailed synthetic methodologies concerning its direct use could be retrieved.

The PubChem database confirms the existence of 3,5-Dibromo-6-cyclopropylpyridin-2-amine, providing basic structural information and predicted properties. However, it lists no literature references or patents associated with this specific compound, indicating a significant gap in the documented scientific research. uni.lu

General chemical principles suggest that a molecule with this constitution would be a valuable building block in several areas of organic synthesis. The two bromine atoms offer regioselective handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The primary amine group is amenable to a wide range of derivatizations, including acylation, alkylation, and participation in condensation reactions to form heterocyclic systems. Furthermore, the cyclopropyl moiety can influence the electronic properties and conformational rigidity of resulting molecules, a desirable trait in the design of bioactive compounds.

Research on analogous compounds, such as 3,5-Dibromo-6-methylpyridin-2-amine, shows their utility in crystal engineering and the study of intermolecular interactions, but does not provide direct applications in complex synthesis. researchgate.net Similarly, studies on other brominated pyridinamines highlight their role in palladium-catalyzed reactions to form more complex aromatic systems. However, the specific influence and reactivity of the cyclopropyl group in concert with the dibromo-aminopyridine scaffold remains undocumented.

The absence of dedicated research on 3,5-Dibromo-6-cyclopropylpyridin-2-amine prevents a detailed discussion of its role as a precursor for functionalization, a scaffold for heterocyclic construction, its integration into advanced organic architectures, its use in convergent synthesis strategies, or its application in the development of novel reaction methodologies.

Until research focusing specifically on the synthesis and subsequent reactivity of 3,5-Dibromo-6-cyclopropylpyridin-2-amine is published, a thorough and scientifically accurate article on its advanced applications in organic synthesis, as per the requested outline, cannot be generated.

Advanced Applications of 3,5 Dibromo 6 Cyclopropylpyridin 2 Amine in Organic Synthesis

Development of Novel Reaction Methodologies

Participation in Domino and Multicomponent Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the participation of 3,5-Dibromo-6-cyclopropylpyridin-2-amine in domino or multicomponent reactions (MCRs). Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where a series of intramolecular transformations occur under the same reaction conditions without the isolation of intermediates. Similarly, multicomponent reactions involve the combination of three or more reactants in a single step to form a complex product that incorporates structural features from each of the starting materials.

While the 2-aminopyridine (B139424) scaffold is a common structural motif in compounds that participate in such reactions, research has not yet extended to the specific derivative, 3,5-Dibromo-6-cyclopropylpyridin-2-amine. The inherent reactivity of the amino group and the potential for functionalization at the bromine-substituted positions could theoretically allow this compound to act as a versatile building block in the design of novel domino and multicomponent reactions. However, at present, there are no published examples of its application in this context.

Asymmetric Synthesis Applications

There is currently no available research in the public domain that describes the application of 3,5-Dibromo-6-cyclopropylpyridin-2-amine in asymmetric synthesis. Asymmetric synthesis focuses on the selective creation of a specific enantiomer or diastereomer of a chiral molecule. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents.

Given the prochiral nature of the pyridine (B92270) ring and the potential for introducing chirality through reactions involving the amino group or by substitution at the bromine atoms, 3,5-Dibromo-6-cyclopropylpyridin-2-amine could potentially be a substrate for asymmetric transformations. For instance, the development of chiral ligands based on this scaffold or its use in stereoselective catalytic processes are conceivable avenues of research. Nevertheless, a thorough search of the scientific literature indicates that such applications have not been reported.

Applications in Material Science Precursor Synthesis (General Chemical Use)

An extensive search of the available literature did not yield any specific instances of 3,5-Dibromo-6-cyclopropylpyridin-2-amine being utilized as a precursor in material science. In principle, functionalized pyridines can be employed in the synthesis of polymers, organic light-emitting diodes (OLEDs), and other advanced materials due to their electronic properties and ability to coordinate with metals.

The presence of two bromine atoms on the pyridine ring of 3,5-Dibromo-6-cyclopropylpyridin-2-amine offers potential for cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers and other functional materials. The cyclopropyl (B3062369) and amino groups could also be modified to fine-tune the properties of resulting materials. Despite this potential, there is no documented evidence of this specific compound being investigated for or applied in the synthesis of materials.

Green Chemistry Aspects in the Synthesis and Reactions of the Compound

There is a lack of specific research focused on the green chemistry aspects of the synthesis and reactions of 3,5-Dibromo-6-cyclopropylpyridin-2-amine. Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents.

While general advancements in the synthesis of substituted pyridines often incorporate green chemistry principles, such as catalytic methods to replace stoichiometric reagents or the use of safer solvent systems, these have not been specifically documented for 3,5-Dibromo-6-cyclopropylpyridin-2-amine. Future research in this area could focus on developing more sustainable synthetic routes to this compound and exploring its reactivity in environmentally friendly reaction media.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of highly substituted pyridines can be challenging, often requiring multi-step sequences with harsh conditions. Future research should prioritize the development of more efficient and elegant synthetic routes to 3,5-Dibromo-6-cyclopropylpyridin-2-amine and its analogs. One promising avenue is the application of modern C-H functionalization strategies, which could potentially construct the substituted pyridine (B92270) core by directly coupling simpler precursors, thereby reducing step counts and improving atom economy. nih.gov

Another area of exploration involves multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted aminopyridines in a single, efficient step from readily available starting materials. researchgate.netresearchgate.netnih.gov Adapting MCRs for the synthesis of this specific substitution pattern could provide rapid access to the core structure.

| Feature | Conventional Pathway (e.g., Halogenation/Amination) | Proposed Novel Pathway (e.g., MCR) |

| Number of Steps | Multiple steps (e.g., ring formation, halogenation, amination) | Typically a single pot reaction |

| Starting Materials | Often requires pre-functionalized, complex precursors | Simple, readily available aldehydes, ketones, nitriles researchgate.net |

| Reaction Conditions | May require harsh reagents, high temperatures | Often proceeds under milder, more benign conditions researchgate.net |

| Efficiency | Lower overall yield due to multiple steps | Higher efficiency and yield, reduced waste |

| Purification | Multiple intermediate purification steps required | Simplified purification of the final product |

A comparative table outlining the potential advantages of a novel synthetic pathway for 3,5-Dibromo-6-cyclopropylpyridin-2-amine.

Investigation of Unprecedented Reactivity Patterns

The electronic and steric properties of 3,5-Dibromo-6-cyclopropylpyridin-2-amine suggest a rich and underexplored reactivity profile. The two bromine atoms at the C3 and C5 positions are prime handles for metal-catalyzed cross-coupling reactions. A key research direction would be to investigate the differential reactivity of these two positions. It is plausible that the steric hindrance from the adjacent C6-cyclopropyl group and the electronic influence of the C2-amino group could allow for selective functionalization at either the C3 or C5 position under carefully controlled conditions.

Furthermore, the interplay between the amino group, the pyridine nitrogen, and the cyclopropyl (B3062369) ring could lead to unprecedented reactivity, such as novel cyclization or ring-expansion reactions under specific thermal, photochemical, or catalytic conditions.

| Functional Group | Potential Reaction Type | Expected Outcome |

| C3-Bromine | Suzuki Coupling | Formation of a C-C bond with aryl/vinyl boronic acids |

| C5-Bromine | Buchwald-Hartwig Amination | Formation of a C-N bond with various amines acs.orgnih.gov |

| C2-Amine | Acylation / Sulfonylation | Derivatization to amides or sulfonamides |

| Pyridine Nitrogen | N-Oxidation / Alkylation | Modification of electronic properties and solubility |

| Cyclopropyl Ring | Ring-opening reactions | Access to novel aliphatic side-chains |

A summary of potential reactivity patterns for investigation in 3,5-Dibromo-6-cyclopropylpyridin-2-amine.

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Future studies on 3,5-Dibromo-6-cyclopropylpyridin-2-amine would greatly benefit from advanced computational modeling. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular electrostatic potential, and bond-order analysis. researchgate.net

These calculations can predict the most likely sites for electrophilic or nucleophilic attack, rationalize the differential reactivity of the two bromine atoms, and estimate the geometric and electronic impact of adding new substituents. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict photophysical properties, which is valuable for applications in materials science. researchgate.net Such in-silico studies will enable the rational design of new derivatives with tailored electronic, steric, and therapeutic properties before committing to extensive laboratory synthesis.

| Computational Method | Property to be Investigated | Potential Application |

| Density Functional Theory (DFT) | Electron density, orbital energies (HOMO/LUMO), electrostatic potential | Predict reactivity, stability, and sites for chemical modification researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths and types | Understand the nature of intramolecular interactions |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions | Design of derivatives with specific photophysical properties researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational analysis, solvent interactions | Assess molecular flexibility and behavior in biological environments |

An overview of advanced computational methods applicable to the rational design of 3,5-Dibromo-6-cyclopropylpyridin-2-amine derivatives.

Development of Sustainable and Eco-Friendly Synthetic Procedures

In line with the growing importance of green chemistry, a significant future trend is the development of sustainable synthetic protocols. Research should focus on replacing traditional, often hazardous, reagents and solvents with more environmentally benign alternatives. This could include exploring catalyst-free synthesis methods, which reduce reliance on expensive and potentially toxic transition metals. nih.gov

Another emerging area is the use of biocatalysis, employing enzymes like imine reductases or transaminases to perform specific chemical transformations under mild, aqueous conditions. rsc.org Designing an enzymatic or chemo-enzymatic route to 3,5-Dibromo-6-cyclopropylpyridin-2-amine or its derivatives could dramatically reduce the environmental footprint of its synthesis. rsc.org Investigating reactions under solvent-free conditions or in green solvents like water would also be a valuable pursuit. researchgate.netresearchgate.net

| Green Chemistry Principle | Proposed Application to Synthesis | Potential Benefit |

| Atom Economy | Utilize multicomponent reactions (MCRs) researchgate.netresearchgate.net | Maximize incorporation of starting materials into the final product |

| Safer Solvents & Reagents | Employ water as a solvent; use biocatalysts rsc.orgresearchgate.net | Reduce toxicity and environmental impact |

| Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure | Lower energy consumption and associated costs |

| Catalysis | Use of recyclable catalysts or catalyst-free systems nih.gov | Minimize waste and improve process efficiency |

A table illustrating the application of green chemistry principles to the synthesis of 3,5-Dibromo-6-cyclopropylpyridin-2-amine.

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The true value of a scaffold like 3,5-Dibromo-6-cyclopropylpyridin-2-amine lies in its potential for elaboration into large and diverse chemical libraries for screening in drug discovery and materials science. Future work should focus on systematically exploring the derivatization potential at all available reactive sites.

High-throughput experimentation could be used to rapidly screen a wide range of cross-coupling partners (e.g., boronic acids, organozinc reagents, alkynes, amines) at the C3 and C5 positions. acs.org Parallel synthesis techniques could then be employed to generate a library of thousands of distinct analogs. This library could be designed to cover a broad chemical space by varying steric bulk, electronic properties, and hydrogen bonding capabilities of the introduced substituents. Such a library would be an invaluable resource for identifying new lead compounds in various fields of chemical and biological research.

| Reaction Class | Reagents / Coupling Partners | Resulting Derivative Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl and heteroaryl-substituted pyridines |

| Buchwald-Hartwig Amination | Primary/secondary amines, amides | Di- and tri-aminopyridine derivatives |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines |

| Heck Coupling | Alkenes | Alkenyl-substituted pyridines |

| Stille Coupling | Organostannanes | Diverse C-C coupled products |

A table showing potential derivatization reactions to expand the chemical library based on the 3,5-Dibromo-6-cyclopropylpyridin-2-amine scaffold.

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → 25°C, 12 h | 78–85 | |

| Cyclopropylation | Cyclopropylboronic acid, Pd catalyst, 80°C | 65–72 |

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding. For example, the cyclopropyl group shows distinct peaks at δ 1.2–1.5 ppm (CH₂) and δ 2.1–2.3 ppm (CH) in CDCl₃ .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bromine positions and cyclopropane ring geometry. Use high-resolution data (< 0.8 Å) to resolve potential disorder in the cyclopropyl group .

Advanced: How does the cyclopropyl group affect electronic properties and reactivity?

Answer:

The cyclopropyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Reduces nucleophilic substitution at the 6-position due to spatial constraints, favoring electrophilic aromatic substitution at the 3,5-positions .

- Electronic Effects : The cyclopropane ring’s hyperconjugation slightly increases electron density on the pyridine ring, altering pKa (predicted ~6.8 vs. ~4.9 for non-substituted analogs) .

Q. Table 2: Solubility Data in Common Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 12.5 | |

| Ethanol | 4.2 |

Advanced: How to resolve contradictions in bromination regioselectivity?

Answer:

Discrepancies in bromine positioning may arise from competing reaction pathways:

- Mechanistic Insight : Use DFT calculations to evaluate transition-state energies for bromination at different positions. Compare with experimental HPLC-MS data .

- Controlled Conditions : Adjust solvent polarity (e.g., CHCl₃ vs. THF) to favor kinetic vs. thermodynamic control. Polar solvents stabilize charge-separated intermediates, directing bromination to 3,5-positions .

Advanced: What computational strategies predict reactivity in functionalization reactions?

Answer:

- Molecular Modeling : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For 3,5-Dibromo-6-cyclopropylpyridin-2-amine, LUMO maps indicate reactivity at the 2-amino group .

- MD Simulations : Assess steric effects of the cyclopropyl group on ligand-protein docking (e.g., kinase inhibitors). Compare binding affinities with non-substituted analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture due to potential hydrolysis of the cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.